N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

CCR4 antagonism Piperazinyl pyrimidine Structural differentiation

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396856-60-2) is a synthetic small molecule belonging to the piperazinyl pyrimidine carboxamide class. The compound features a 6-methylpyrimidin-4-yl-piperazine core linked via a urea bridge to a 4-chlorobenzyl moiety (C17H20ClN5O, exact mass 345.1356380 g/mol).

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1396856-60-2
Cat. No. B2446344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS1396856-60-2
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
InChIKeyUORFGEWZSRIMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396856-60-2): Structural Identity and Patent-Validated Target Class


N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396856-60-2) is a synthetic small molecule belonging to the piperazinyl pyrimidine carboxamide class [1]. The compound features a 6-methylpyrimidin-4-yl-piperazine core linked via a urea bridge to a 4-chlorobenzyl moiety (C17H20ClN5O, exact mass 345.1356380 g/mol) [2]. It was disclosed as part of a patent family assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, and Peking University, which describes piperazinyl pyrimidine derivatives of formula I as antagonists of human chemokine receptor 4 (hCCR4) intended for the treatment of CCR4-related diseases including asthma and allergic dermatitis [3].

Why Generic Substitution of N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide Is Not Supported by Existing Data


The piperazinyl pyrimidine carboxamide patent family discloses a large generic formula I encompassing numerous substituent combinations, yet the patent provides no universal activity data applicable across all derivatives [1]. The target compound's specific 4-chlorobenzyl urea substituent differs from the 2,4-dichlorobenzylamino-pyrimidine motif exemplified in the patent's preferred compounds [2]. Furthermore, publicly available vendor databases list closely related analogs—including the 2-ethylphenyl variant (CAS 1396858-92-6) and the 2-phenoxyethyl variant (CAS 1396766-68-9)—each bearing distinct N-substituents that alter computed logP (XLogP3 range: 1.8–2.5), topological polar surface area (range: 61.4–70.6 Ų), and hydrogen bond acceptor count (range: 4–5) [3]. Without head-to-head pharmacological data, procuring an in-class analog in place of the specific CAS number introduces unquantified risk of altered target engagement, physicochemical behavior, and intellectual property standing.

Quantitative Differentiation Evidence for N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide vs. Closest Structural Analogs


Structural Differentiation: 4-Chlorobenzyl Urea Substituent vs. 2,4-Dichlorobenzylamino-Pyrimidine Congeners in CCR4 Antagonist Patent

The patent family US-9493453-B2 / EP2805947B1 discloses two distinct structural sub-classes of piperazinyl pyrimidine CCR4 antagonists: (i) compounds where the piperazine ring is substituted at the 4-position of a pyrimidine core with a urea/amide side chain (including the target compound's scaffold), and (ii) compounds where the piperazine ring is attached at the 2-position of a pyrimidine core bearing a 2,4-dichlorobenzylamino substituent [1][2]. The target compound belongs to the first sub-class with a 4-chlorobenzyl carboxamide side chain and a 6-methyl substituent on the pyrimidine, whereas the patent's specifically claimed and exemplified compounds predominantly feature the 2,4-dichlorobenzylamino-pyrimidin-2-yl-piperazine scaffold [2]. This regiochemical and substituent divergence means that any CCR4 antagonist activity data reported for the patent's exemplified compounds cannot be directly extrapolated to the target compound; the target compound represents a distinct chemical series within the same patent family.

CCR4 antagonism Piperazinyl pyrimidine Structural differentiation

Partition Coefficient (XLogP3) Differentiation: Target Compound vs. 2-Phenoxyethyl Analog

Computed partition coefficient (XLogP3) values, sourced from authoritative database entries, reveal a measurable difference in lipophilicity between the target compound and its closest commercially listed analog bearing a 2-phenoxyethyl side chain. The target compound (CAS 1396856-60-2) has an XLogP3 of 2.3 [1], while 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide (CAS 1396766-68-9) has a lower XLogP3 of 1.8 [2]. This difference of ΔXLogP3 = 0.5 log units indicates the target compound is more lipophilic, which may influence membrane permeability, tissue distribution, and non-specific protein binding compared to the 2-phenoxyethyl analog.

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (tPSA) and Hydrogen Bond Acceptor Count Differentiation Among 4-(6-Methylpyrimidin-4-yl)piperazine-1-carboxamide Analogs

Computed topological polar surface area (tPSA) and hydrogen bond acceptor (HBA) count, both critical for predicting passive membrane permeability and oral bioavailability, differentiate the target compound from close analogs. The target compound (CAS 1396856-60-2) has a tPSA of 61.4 Ų and 4 HBA [1]. The 2-phenoxyethyl analog (CAS 1396766-68-9) has a higher tPSA of 70.6 Ų and 5 HBA [2], while the 2-ethylphenyl analog (CAS 1396858-92-6) shares the target's tPSA of 61.4 Ų and 4 HBA but differs in XLogP3 (2.5 vs. 2.3) . According to widely accepted drug-likeness guidelines, tPSA values below 90 Ų are favorable for oral absorption, but the 9.2 Ų difference between target and 2-phenoxyethyl analog may affect relative membrane penetration rates.

Polar surface area Hydrogen bonding ADME prediction

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 2-Phenoxyethyl Analog

The number of rotatable bonds, which correlates with conformational entropy penalty upon target binding, differs between the target compound and the 2-phenoxyethyl analog. The target compound has 3 rotatable bonds [1], whereas the 2-phenoxyethyl analog has 5 rotatable bonds [2]. The 2-ethylphenyl analog has 3 rotatable bonds, identical to the target . Fewer rotatable bonds in the target compound may contribute to a lower entropic penalty upon receptor binding and potentially improved binding affinity relative to the more flexible 2-phenoxyethyl analog, although no direct binding data is publicly available to confirm this for CCR4.

Conformational flexibility Molecular recognition Entropy penalty

Recommended Research Application Scenarios for N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide Based on Differential Evidence


CCR4 Antagonist Medicinal Chemistry: Scaffold-Hopping Starting Point for the 4-Substituted Pyrimidinyl-Piperazine Series

The compound serves as a structurally characterized representative of the 6-methylpyrimidin-4-yl-piperazine carboxamide sub-class within the broader CCR4 antagonist patent family [1]. Unlike the patent's extensively exemplified 2-(2,4-dichlorobenzylamino)pyrimidine series, the 4-substituted scaffold with 4-chlorobenzyl urea side chain offers a distinct vector for structure-activity relationship expansion. Medicinal chemists can use this compound as a starting point for exploring substitution effects at the chlorophenyl ring, the methylpyrimidine position, or the piperazine linker, while maintaining distinct intellectual property positioning from the patent's primary exemplified series [2].

Physicochemical Profiling Reference for Lipophilic CCR4 Ligand Optimization

With an XLogP3 of 2.3 and tPSA of 61.4 Ų [3], the compound occupies a favorable lipophilic-hydrophilic balance space for CNS or cell-permeable CCR4 probes. In head-to-head comparisons, it is measurably more lipophilic (ΔXLogP3 = +0.5) and less polar (ΔtPSA = -9.2 Ų) than the 2-phenoxyethyl analog (CAS 1396766-68-9) [4], making it the preferred choice when higher membrane permeability is desired. It is closely matched to the 2-ethylphenyl analog (CAS 1396858-92-6) in tPSA (both 61.4 Ų) but slightly less lipophilic (XLogP3 2.3 vs. 2.5), offering a marginally improved lipophilic efficiency profile for lead optimization .

Conformationally Restricted CCR4 Ligand for Biophysical Binding Studies

The compound's low rotatable bond count (3 bonds) compared to the 2-phenoxyethyl analog (5 bonds) [3][4] suggests reduced conformational entropy loss upon receptor binding. This property supports its selection over more flexible analogs for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based binding studies where conformational restriction may enhance binding signal-to-noise ratios. The presence of the chlorine atom also provides a convenient anomalous scattering handle for X-ray crystallography of protein-ligand complexes.

Building Block for Focused Compound Library Synthesis Targeting Chemokine Receptor Family

Given its placement within a patent-protected CCR4 antagonist series assigned to the Academy of Military Medical Sciences and Peking University [1][2], this compound is suitable as a validated building block for generating focused compound libraries aimed at the chemokine receptor family (CCR4, and potentially related CCR2, CCR5 receptors via scaffold optimization). Its structural distinction from the patent's internal comparator series provides an opportunity for generating novel intellectual property through systematic derivatization.

Quote Request

Request a Quote for N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.